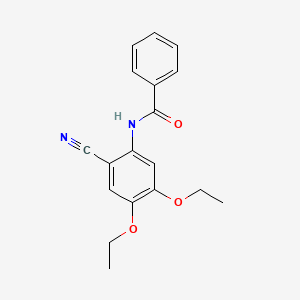

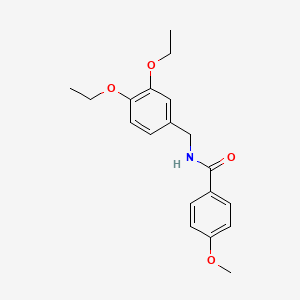

N-(2-cyano-4,5-diethoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyano-4,5-diethoxyphenyl)benzamide, also known as CTB or Compound 19, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. CTB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Aplicaciones Científicas De Investigación

Radioiodinated Benzamides for Melanoma Imaging

Radioiodinated benzamides, specifically N-(2-diethylaminoethyl)benzamide derivatives, have been extensively researched for their potential in melanoma imaging. Studies have shown that specific derivatives exhibit high uptake and retention in melanoma tumors, suggesting their utility in planar scintigraphy and SPECT imaging of melanoma metastases. The structural modifications of these benzamides have been correlated with their melanoma uptake and tissue selectivity, providing insights into optimizing these compounds for better imaging capabilities and possibly radionuclide therapy applications. (Eisenhut et al., 2000), (Joyal et al., 2010).

Benzamides as Antifolate Agents

Benzamide derivatives have been explored for their antifolate properties, showing promise in cancer chemotherapy. The synthesis and biological evaluation of these compounds have indicated their potential to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway crucial for DNA synthesis in rapidly dividing cells. This mechanism suggests the utility of benzamide derivatives as antifolate agents, offering a pathway to develop new chemotherapeutic options. (Degraw et al., 1992).

Benzamides in Corrosion Inhibition

N-Phenyl-benzamide derivatives have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments, highlighting a novel application of benzamides outside of biomedical research. By altering electron-withdrawing or -donating substituents on the benzamide ring, these compounds can significantly affect the inhibition efficiency, providing a chemical approach to protecting metals from corrosive damage. This research opens up potential industrial applications for benzamides in materials science and engineering. (Mishra et al., 2018).

Benzamides in Neurological Research

Benzamides have been investigated for their potential in neurological research, particularly in the modulation of metabotropic glutamate receptor subtype 5 (mGluR5). Positive allosteric modulators of mGluR5, such as certain benzamide derivatives, have shown promising results in preclinical models for the treatment of various neurological disorders, including schizophrenia. These findings suggest a therapeutic potential for benzamide derivatives in modulating neuronal signaling pathways relevant to cognitive and psychiatric conditions. (Kinney et al., 2005).

Mecanismo De Acción

The mechanism of action of “N-(2-cyano-4,5-diethoxyphenyl)benzamide” is not explicitly mentioned in the available literature. However, benzamide derivatives are known to exhibit various biological activities, which depend on their specific structures and functional groups .

Safety and Hazards

The safety and hazards associated with “N-(2-cyano-4,5-diethoxyphenyl)benzamide” are not explicitly mentioned in the available literature. However, it’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Direcciones Futuras

The future directions for the research and application of “N-(2-cyano-4,5-diethoxyphenyl)benzamide” could involve exploring its potential biological activities and therapeutic applications, given the known activities of other benzamide derivatives . Additionally, further studies could focus on optimizing the synthesis process and investigating the compound’s chemical reactivity.

Propiedades

IUPAC Name |

N-(2-cyano-4,5-diethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-22-16-10-14(12-19)15(11-17(16)23-4-2)20-18(21)13-8-6-5-7-9-13/h5-11H,3-4H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMJMVDGYMMOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)

![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)

![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)

![5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)

![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)

![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)

![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)

![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)

![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)